molecular formula C20H20F3NO B1324826 4'-Piperidinomethyl-2-trifluoromethylbenzophenone CAS No. 898775-32-1

4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Cat. No.: B1324826
CAS No.: 898775-32-1
M. Wt: 347.4 g/mol
InChI Key: MBTOGVFKJWVFTG-UHFFFAOYSA-N
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Description

4’-Piperidinomethyl-2-trifluoromethylbenzophenone is a chemical compound with the molecular formula C({20})H({20})F(_{3})NO and a molecular weight of 347.37 g/mol It is characterized by the presence of a piperidine ring attached to a benzophenone structure, which is further substituted with a trifluoromethyl group

Preparation Methods

The synthesis of 4’-Piperidinomethyl-2-trifluoromethylbenzophenone typically involves the reaction of 4’-chloromethyl-2-trifluoromethylbenzophenone with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). After completion, the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

4’-Piperidinomethyl-2-trifluoromethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzophenone moiety, depending on the reagents and conditions used.

Scientific Research Applications

4’-Piperidinomethyl-2-trifluoromethylbenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Piperidinomethyl-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The piperidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

4’-Piperidinomethyl-2-trifluoromethylbenzophenone can be compared with other similar compounds, such as:

Properties

IUPAC Name

[4-(piperidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO/c21-20(22,23)18-7-3-2-6-17(18)19(25)16-10-8-15(9-11-16)14-24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTOGVFKJWVFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642703
Record name {4-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-32-1
Record name Methanone, [4-(1-piperidinylmethyl)phenyl][2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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